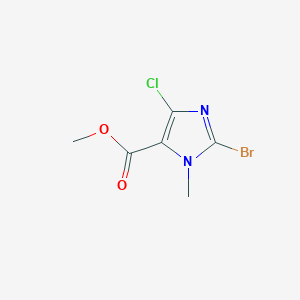
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. A common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents.
化学反应分析
Types of Reactions: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can produce oxides or dehalogenated derivatives.
科学研究应用
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of functional materials and catalysts.
作用机制
The mechanism of action of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The specific pathways involved depend on the nature of the derivative and its intended application.
相似化合物的比较
1-Methyl-1H-imidazole: A simpler imidazole derivative without halogen substitutions.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
2-Bromo-1-methyl-1H-imidazole: Lacks the chlorine and carboxylate groups.
Uniqueness: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Its carboxylate group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.
属性
分子式 |
C6H6BrClN2O2 |
|---|---|
分子量 |
253.48 g/mol |
IUPAC 名称 |
methyl 2-bromo-5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-10-3(5(11)12-2)4(8)9-6(10)7/h1-2H3 |
InChI 键 |
AJHWQYIKHXWBFL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=C1Br)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


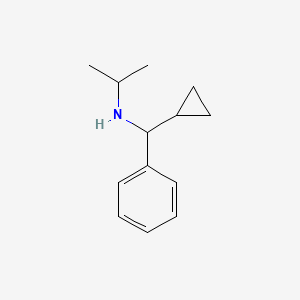
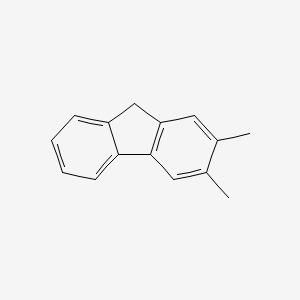

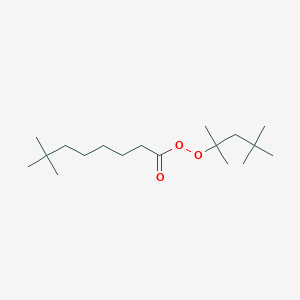

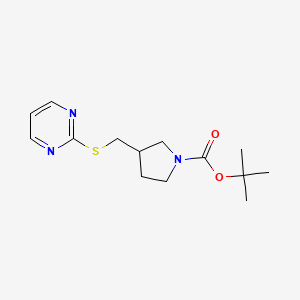
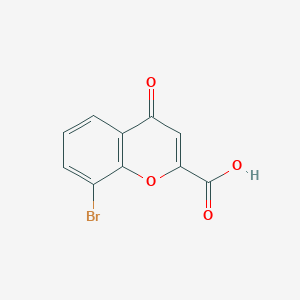

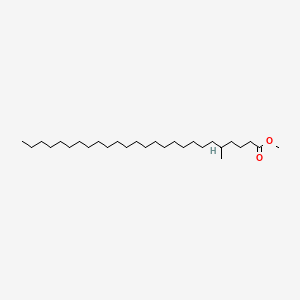
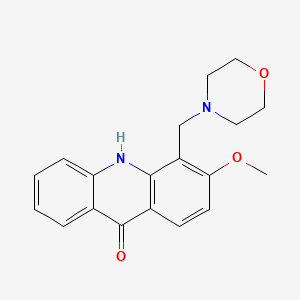
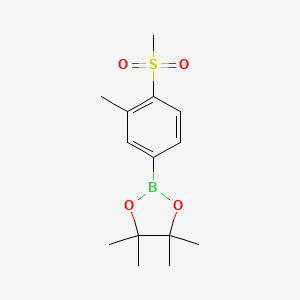
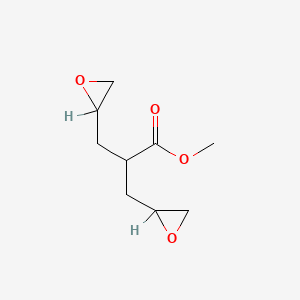
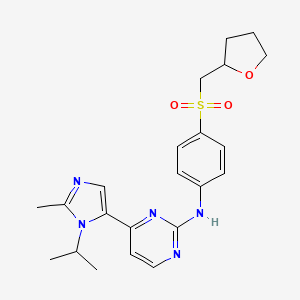
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
